![molecular formula C13H10F8O2 B3030917 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one CAS No. 105602-61-7](/img/structure/B3030917.png)
4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one
Overview
Description
4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one, commonly known as Oxyfluorfen, is an herbicide used to control weeds in crops such as soybeans, cotton, and peanuts. It was first introduced in 1978 and has since become a popular herbicide due to its effectiveness in controlling a wide range of weeds.
Scientific Research Applications
- 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one serves as a valuable reagent in organic synthesis. It can participate in addition reactions, alkylation reactions, and nucleophilic reactions. Researchers use it to create complex organic molecules due to its unique fluorinated structure .
- The compound finds applications in the preparation of surface-active agents (surfactants). These agents play a crucial role in emulsification, wetting, and dispersion processes. Researchers explore its potential as an ingredient in surfactant formulations .
- Scientists utilize 4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one in certain chemical analysis methods. Its distinct properties can enhance analytical techniques, such as chromatography or spectroscopy .
- Fluorinated compounds are valuable building blocks in drug discovery and materials science. Researchers investigate the incorporation of this compound into drug candidates or functional materials due to its fluorine content .
- The compound’s fluorinated structure makes it interesting for polymer chemists. It can serve as a monomer or a modifier in polymerization reactions, leading to novel fluorinated polymers with specific properties .
- Researchers study the environmental behavior of this compound, including its degradation pathways, distribution, and persistence. Understanding its fate in the environment is essential for risk assessment and regulatory purposes .
Organic Synthesis and Reactions
Surface-Active Agents and Surfactants
Chemical Analysis Methods
Fluorinated Building Blocks
Polymer Chemistry
Environmental Fate Studies
properties
IUPAC Name |
4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenylheptan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F8O2/c14-10(15)12(18,19)13(20,21)11(16,17)9(23)6-8(22)7-4-2-1-3-5-7/h1-5,9-10,23H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAHTGLVMDENOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(C(C(C(F)F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381573 | |
Record name | 4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenylheptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,7,7-Octafluoro-3-hydroxy-1-phenylheptan-1-one | |
CAS RN |
105602-61-7 | |
Record name | 4,4,5,5,6,6,7,7-octafluoro-3-hydroxy-1-phenylheptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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